tert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
Description
The compound tert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a heterocyclic building block featuring an imidazo[1,5-a]pyrazine core with a hydroxymethyl substituent at position 5 and a tert-butoxycarbonyl (Boc) protective group at position 5. These analogs are critical intermediates in medicinal chemistry, particularly for designing protease inhibitors, kinase modulators, and PROTACs .
Properties
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-5-9-4-13-8-15(9)10(6-14)7-16/h4,8,10,16H,5-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVAHVDXZOOZIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(N2C=NC=C2C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote the formation of the imidazo[1,5-a]pyrazine core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective production. Purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[1,5-a]pyrazines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound may include its use as a probe in biochemical studies or as a potential therapeutic agent. Its interaction with biological targets can be explored to understand its effects on cellular processes.
Medicine: In medicinal chemistry, tert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In the material science industry, this compound may find applications in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which tert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The imidazo[1,5-a]pyrazine scaffold allows diverse functionalization. Below is a comparative analysis of substituent effects, synthesis routes, and properties:
Table 1: Structural and Functional Comparison
Notes:
- Brominated derivatives (e.g., 3-bromo) are pivotal for Suzuki-Miyaura couplings, whereas hydroxymethyl groups enable further oxidation or conjugation .
Hydroxymethyl Derivatives
Hydroxymethyl-substituted analogs are prepared via:
- Post-functionalization : Coupling reactions using reagents like HATU or EDCI. For example, a benzo[d][1,2,3]triazole derivative was synthesized via HATU-mediated coupling (83% yield) .
- Direct Introduction : In SuFEx chemistry, sulfonamide derivatives (e.g., compound 11 ) were synthesized using Ca(NTf₂)₂ activation (86% yield) .
Brominated Derivatives
Bromination at position 3 (CAS 1250996-70-3) employs electrophilic substitution or Pd-catalyzed reactions, enabling cross-coupling for biaryl systems .
Medicinal Chemistry
Biological Activity
tert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a heterocyclic compound notable for its complex structure and potential biological activities. With a molecular formula of CHNO and a molecular weight of approximately 253.30 g/mol, this compound features a tert-butyl group and a hydroxymethyl substituent, contributing to its diverse chemical properties and potential therapeutic applications .
The compound's structure consists of a dihydroimidazo[1,5-a]pyrazine moiety, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The presence of multiple functional groups allows for modifications that can enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 253.30 g/mol |
| CAS Number | 1251014-63-7 |
| Structure | Chemical Structure |
Antimicrobial Properties
Research indicates that compounds related to the imidazo[1,5-a]pyrazine structure exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains . The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.
Anticancer Activity
The biological activity of this compound has also been explored in cancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .
Case Study:
In a study involving human cancer cell lines, the compound demonstrated an IC value in the low micromolar range, indicating potent anticancer effects. Specifically, it was found to inhibit cell proliferation significantly when tested against breast and colorectal cancer cell lines .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been investigated due to its structural similarities with known anti-inflammatory drugs. It has been shown to inhibit pro-inflammatory cytokines such as TNFα and IL-6 in vitro .
Research Findings:
- Inhibition of Cytokine Production: The compound exhibited an IC value of approximately 0.1 μM against IL-17 production in human immune cells.
- Mechanism of Action: The anti-inflammatory effects are attributed to the inhibition of signaling pathways involved in inflammation, particularly those mediated by p38 MAPK .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents can lead to significant changes in potency and selectivity for biological targets.
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate | 1188264-74-5 | 0.88 |
| tert-Butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate | 1188265-64-6 | 0.84 |
| tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | 345311-03-7 | 0.76 |
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Deprotection | TFA/DCM, 2 hr, RT | 94% | |
| Purification | DCM/hexane recrystallization | ≥95% purity |
Basic: How is the compound characterized post-synthesis?
Characterization relies on a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with chemical shifts aligning with expected proton environments (e.g., tert-butyl group at δ ~1.4 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed [M+H]⁺ = 224.13 for C₁₁H₁₇N₃O₂) .
- Purity Analysis : HPLC or LC-MS to ensure ≥95% purity, critical for biological assays .
Advanced: How to optimize the deprotection of the tert-butyl group under acidic conditions?
Deprotection efficiency depends on:
- Acid Strength : TFA is preferred over weaker acids (e.g., HCl) due to faster reaction times and higher yields .
- Solvent Choice : DCM provides optimal solubility and minimizes side reactions compared to polar solvents .
- Temperature Control : Room temperature (RT) avoids decomposition, but mild heating (30–40°C) may accelerate sluggish reactions.
Contradiction Note : Some protocols report extended reaction times (4–6 hr) for sterically hindered derivatives, conflicting with standard 2-hr procedures. This highlights the need for reaction monitoring via TLC or LC-MS .
Advanced: What strategies are effective for functionalizing the hydroxymethyl group?
The hydroxymethyl group (-CH₂OH) can be modified via:
- Oxidation : Convert to a carboxylic acid using Jones reagent or TEMPO/NaClO₂ for further coupling .
- Esterification/Acylation : React with activated acyl chlorides or anhydrides in the presence of DMAP .
- Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups, though steric hindrance may require Pd/XPhos catalysts .
Q. Table 2: Functionalization Examples
| Reaction Type | Conditions | Application | Reference |
|---|---|---|---|
| Acylation | AcCl, DMAP, DCM | Prodrug synthesis | |
| Oxidation | TEMPO, NaClO₂ | Carboxylic acid derivative |
Advanced: How to address discrepancies in reported biological activities across studies?
Contradictory bioactivity data may arise from:
- Purity Variability : Impurities ≥5% can skew assay results. Reproduce studies with independently synthesized batches of ≥95% purity .
- Structural Analogues : Similar compounds (e.g., tert-butyl 2-hydroxy derivatives) may be misidentified in screening libraries. Confirm structures via HRMS and NMR .
- Assay Conditions : Differences in cell lines, incubation times, or solvent (DMSO vs. saline) affect activity. Standardize protocols using published guidelines (e.g., NIH Assay Guidance Manual) .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
- Docking Simulations : Use AutoDock Vina to predict binding to targets like kinases or GPCRs, leveraging the compound’s rigid imidazopyrazine core .
- QM/MM Calculations : Analyze electronic effects of substituents (e.g., hydroxymethyl vs. bromo) on reactivity .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP = 1.2 for C₁₁H₁₇N₃O₂) to prioritize analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
